molecular formula C20H21N3O3 B1250518 N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide

N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide

Cat. No. B1250518
M. Wt: 351.4 g/mol
InChI Key: SMLYCPBSJLOVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide is a member of indazoles.

Scientific Research Applications

Chemical Reactions and Synthesis

N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide has been studied in various chemical reactions and synthesis processes. For example, Wolfe, Velde, and Borchardt (1992) examined its role in facilitated intramolecular conjugate addition reactions, particularly in the context of quinone propionic amides in mildly acidic aqueous solutions (Wolfe, Velde, & Borchardt, 1992). Additionally, Bacchi et al. (2005) investigated its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize various heterocyclic derivatives (Bacchi et al., 2005).

Structural Analysis and Properties

Structural analysis and determination of molecular properties of this compound have been a focus of several studies. Demir et al. (2015) employed X-ray diffraction and DFT calculations to analyze the structure and antioxidant activity of a closely related compound (Demir et al., 2015). In another study, Ghodbane et al. (2012) investigated the photoluminescence properties of 2-phenyl-benzoxazole derivatives, demonstrating their potential as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012).

Potential Pharmaceutical Applications

While excluding specific information related to drug use, dosage, and side effects, research has also explored the potential pharmaceutical applications of compounds similar to this compound. For example, Ikemoto et al. (2005) developed a method for synthesizing an orally active CCR5 antagonist, indicating the potential for such compounds in therapeutic contexts (Ikemoto et al., 2005).

Antimicrobial Activity

Helal et al. (2013) synthesized a series of novel derivatives and screened them for antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Helal et al., 2013).

properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxyindazole-6-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-4-11-26-20-16-10-9-14(12-17(16)22-23(20)2)19(24)21-13-15-7-5-6-8-18(15)25-3/h4-10,12H,1,11,13H2,2-3H3,(H,21,24)

InChI Key

SMLYCPBSJLOVPD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3OC)OCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.